molecular formula C23H19N3O4S B11429964 (2Z)-N-(2-methylphenyl)-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide

(2Z)-N-(2-methylphenyl)-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide

Cat. No.: B11429964
M. Wt: 433.5 g/mol
InChI Key: IJFBCGLJZVMDAF-BZZOAKBMSA-N
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Description

(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(2-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(2-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzenesulfonamide, 2-methylphenylamine, and chromene derivatives. The synthesis process may involve:

    Condensation Reactions: Combining benzenesulfonamide with 2-methylphenylamine under acidic or basic conditions to form the sulfonamidoimino intermediate.

    Cyclization: The intermediate undergoes cyclization with chromene derivatives in the presence of catalysts such as Lewis acids or bases.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Scaling Up: Adapting laboratory-scale reactions to industrial-scale production.

    Catalyst Optimization: Using efficient catalysts to enhance reaction rates and selectivity.

    Process Control: Implementing stringent process control measures to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(2-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(2-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(2-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity to influence cellular signaling and responses.

    Affect Gene Expression: Alter gene expression patterns to regulate cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene structures but different functional groups.

    Sulfonamide Derivatives: Compounds with sulfonamide functional groups but different core structures.

    Phenylamine Derivatives: Compounds with phenylamine groups but different overall structures.

Uniqueness

(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(2-METHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-methylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H19N3O4S/c1-16-9-5-7-13-20(16)24-22(27)19-15-17-10-6-8-14-21(17)30-23(19)25-26-31(28,29)18-11-3-2-4-12-18/h2-15,26H,1H3,(H,24,27)/b25-23-

InChI Key

IJFBCGLJZVMDAF-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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